molecular formula C20H12F4N2O4 B2551499 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400082-71-5

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2551499
CAS RN: 400082-71-5
M. Wt: 420.32
InChI Key: CVXFJKWTTGOLMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the functionalization of precursor molecules. For instance, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid via the reaction with 2,3-diaminopyridine suggests that similar amide formation reactions could be involved in the synthesis of the compound , given its carboxamide group .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyridine ring, as indicated by the "pyridinecarboxamide" portion of its name, which is a common structure in compounds with potential biological activity, such as the antiallergic agents mentioned in the second paper . The presence of difluorobenzene rings suggests the compound may have significant aromatic character, which could influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The compound's reactivity could be inferred from similar structures. For example, the reactivity of the pyridinecarboxamide moiety in the antiallergic agents suggests that the compound may also undergo reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution . The difluorobenzene rings may also participate in electrophilic substitution reactions, although the presence of the strong electron-withdrawing fluorine atoms could deactivate the ring towards such reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, we can hypothesize based on the structure. The difluorobenzene rings could increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability. The presence of multiple aromatic rings and a heterocyclic pyridine suggests the compound may exhibit significant UV/Vis absorbance, which could be useful in spectroscopic analysis.

Scientific Research Applications

Pyridyl Substituted Benzamides with Enhanced Emission Properties

Researchers have investigated pyridyl substituted benzamides, showcasing their potential in luminescence and nano-aggregate formation with enhanced emission properties in both solutions and solid states. Such compounds exhibit mechanochromic properties and respond to multiple stimuli, indicating their applicability in developing new materials for optical and electronic devices (Srivastava et al., 2017).

Metal-assisted Electrocyclic Reactions

The study on metal-assisted electrocyclic reactions of certain pyridine derivatives reveals their transformation into complex structures, further illustrating the chemical versatility and potential for creating novel compounds with specific functionalities (Pal et al., 2000).

Hyperbranched Aromatic Polyimides

Research into hyperbranched aromatic polyimides demonstrates the synthesis and properties of materials derived from pyridine and benzodioxole-related compounds. These materials exhibit solubility in common solvents and have significant potential in advanced material applications, such as in electronics or as novel polymers (Yamanaka et al., 2000).

Synthesis of Stereoselective Compounds

The development of stereoselective synthesis methods for complex organic compounds, including intermediates for pharmaceuticals, highlights the importance of precise chemical manipulation in creating substances with potential therapeutic applications (Lall et al., 2012).

properties

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N2O4/c21-12-4-5-15(14(22)9-12)25-18(27)13-2-1-7-26(19(13)28)10-11-3-6-16-17(8-11)30-20(23,24)29-16/h1-9H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXFJKWTTGOLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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